Compound Description: (R)-2-[3-[[N-(Benzoxazole-2-yl)-N-3-(4-methoxyphenoxy)propyl]aminomethyl]phenoxy] butyric acid is a component in a combination drug therapy for dyslipidemia. []
Relevance: While this compound shares the 4-methoxyphenoxypropyl subunit with N-[3-(diethylamino)propyl]-2-{5-[(4-methoxyphenoxy)methyl]-2-furoyl}hydrazinecarbothioamide, it is part of a combination therapy and its specific mechanism of action in that context is not fully elucidated in the provided abstract. [] Further investigation is required to understand if it functions as a direct structural analog or plays a complementary role in the drug combination.
Compound Description: (S)-trans-{4-[({2-[({1-[3,5-Bis(trifluoromethyl)phenyl]ethyl}{5-[2-(methylsulfonyl)ethoxy]pyrimidine-2-yl}amino)methyl]-4-(trifluoromethyl)phenyl}(ethyl)amino)methyl]cyclohexyl} butyric acid is another component in the same combination drug therapy for dyslipidemia as (R)-2-[3-[[N-(Benzoxazole-2-yl)-N-3-(4-methoxyphenoxy)propyl]aminomethyl]phenoxy] butyric acid. []
Relevance: Unlike the previous compound, (S)-trans-{4-[({2-[({1-[3,5-Bis(trifluoromethyl)phenyl]ethyl}{5-[2-(methylsulfonyl)ethoxy]pyrimidine-2-yl}amino)methyl]-4-(trifluoromethyl)phenyl}(ethyl)amino)methyl]cyclohexyl} butyric acid does not share obvious structural similarities with N-[3-(diethylamino)propyl]-2-{5-[(4-methoxyphenoxy)methyl]-2-furoyl}hydrazinecarbothioamide. [] It is likely included in the combination therapy due to a complementary mechanism of action rather than direct structural analogy.
Compound Description: 4-(4-Chlorophenyl)-2-(2-methyl-1H-imidazol-1-yl)-5-[3-(2-methoxyphenoxy)propyl]-1, 3-oxazole is identified as a potent inducer of brain-derived neurotrophic factor (BDNF) production. [] In studies using human neuroblastoma cells, it demonstrated significant activity in elevating BDNF levels. [] Furthermore, in vivo studies with streptozotocin-induced diabetic rats revealed that this compound improved both motor nerve conduction velocity and tail-flick response, effects accompanied by a restoration of BDNF levels within the sciatic nerve. []
Relevance: This compound and N-[3-(diethylamino)propyl]-2-{5-[(4-methoxyphenoxy)methyl]-2-furoyl}hydrazinecarbothioamide both feature a methoxyphenoxypropyl group. [] The presence of this shared structural element suggests the possibility of overlapping biological activities or similar mechanisms of action.
5-(ω-Aryloxyalkyl)oxazole Derivatives
Compound Description: This refers to a series of compounds with a common 5-(ω-aryloxyalkyl)oxazole scaffold, synthesized and evaluated for their effects on brain-derived neurotrophic factor (BDNF) production. [] Many of these derivatives exhibited notable increases in BDNF production in human neuroblastoma (SK-N-SH) cells. []
Relevance: These derivatives share the 5-(ω-aryloxyalkyl)oxazole core structure with 4-(4-Chlorophenyl)-2-(2-methyl-1H-imidazol-1-yl)-5-[3-(2-methoxyphenoxy)propyl]-1, 3-oxazole, which also significantly induced BDNF. [] Given the shared structural motif with the main compound N-[3-(diethylamino)propyl]-2-{5-[(4-methoxyphenoxy)methyl]-2-furoyl}hydrazinecarbothioamide, this compound class warrants further investigation for potential similarities in biological activity or mechanism.
Compound Description: (7)-21-[4-[(Diethylamino)methyl]-2-methoxyphenoxy]-7-methyl-19-norpregna-1,3,5(10)-trien-3-ol 2-hydroxy-1,2,3-propanetricarboxylate (TAS-108) is a steroidal antiestrogen that exhibits promising potential as a treatment for breast cancer. [] It functions by modulating the recruitment of transcriptional cofactors by estrogen receptors when bound to ligands. []
Relevance: TAS-108 and N-[3-(diethylamino)propyl]-2-{5-[(4-methoxyphenoxy)methyl]-2-furoyl}hydrazinecarbothioamide both possess a diethylamino moiety and a methoxyphenoxy group within their structures. [] This structural similarity could indicate potential commonalities in their binding affinities or interactions with biological targets, warranting further exploration.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.